Quinoline-4-carbaldehyde

Catalog No.
S572127
CAS No.
4363-93-3
M.F
C10H7NO
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-4-carbaldehyde

CAS Number

4363-93-3

Product Name

Quinoline-4-carbaldehyde

IUPAC Name

quinoline-4-carbaldehyde

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C10H7NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7H

InChI Key

MGCGJBXTNWUHQE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=O

Synonyms

Cinchoninaldehyde; 4-Formylquinoline; 4-Quinolinyl aldehyde; NSC 1213; Quinoline-4-carbaldehyde

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=O

The exact mass of the compound Quinoline-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinoline-4-carbaldehyde (CAS 4363-93-3) is a key heterocyclic aldehyde featuring a formyl group at the C4 position of a quinoline ring. This specific arrangement dictates its utility as a precursor in pharmaceuticals, corrosion inhibitors, and functional materials. [1] Unlike its isomers, the C4 position offers a unique combination of electronic properties and steric accessibility, making it a non-interchangeable starting material for syntheses where precise molecular geometry and reactivity are critical for downstream performance.

Substituting Quinoline-4-carbaldehyde with its common isomers, such as quinoline-2-carbaldehyde or quinoline-3-carbaldehyde, is often unviable in process-sensitive applications. The position of the formyl group directly impacts steric hindrance, electronic activation, and the geometry of metal coordination. [1] For instance, the proximity of the aldehyde in the 2-position to the quinoline nitrogen creates significant steric crowding, altering reaction kinetics and potentially lowering yields in condensation reactions compared to the more accessible 4-position. [2] These structural differences lead to distinct physicochemical properties and performance in final applications like corrosion inhibitors and luminescent materials, making the choice of isomer a critical procurement decision. [3]

Precursor Reactivity: Differentiated Electronic Environment of the C4-Formyl Group

The electronic environment of the aldehyde proton is a direct indicator of its reactivity in nucleophilic addition and condensation reactions. Spectroscopic data shows a distinct downfield shift for the aldehyde proton in Quinoline-4-carbaldehyde (δ 10.50 ppm) compared to its key isomers, Quinoline-2-carbaldehyde (δ 10.23 ppm) and Quinoline-3-carbaldehyde (δ 10.22 ppm). This deshielding effect at the C4 position suggests a more electrophilic aldehyde carbon, which can be critical for driving reactions to completion or improving reaction rates in synthetic workflows.

Evidence Dimension¹H NMR Chemical Shift (Aldehyde Proton)
Target Compound Data10.50 ppm
Comparator Or BaselineQuinoline-2-carbaldehyde: 10.23 ppm; Quinoline-3-carbaldehyde: 10.22 ppm
Quantified Difference+0.27 ppm vs. 2-isomer
Conditions¹H NMR Spectroscopy, referenced to TMS.

This measurable difference in electronic properties directly impacts the aldehyde's reactivity, influencing reaction kinetics, yield, and suitability as a synthetic precursor.

Corrosion Inhibition Potential: Benchmarked Performance in Acidic Media

While direct comparative data for Quinoline-4-carbaldehyde is limited, its structural class demonstrates strong performance as a corrosion inhibitor. A closely related analog, 2-chloroquinoline-3-carbaldehyde, provides a relevant performance benchmark, achieving 80% inhibition efficiency for mild steel in 1N HCl at a low concentration of 25 ppm. [1] The fundamental mechanism relies on the adsorption of the quinoline ring and heteroatoms onto the metal surface. [2] The less sterically hindered C4-aldehyde configuration is advantageous for achieving effective surface coverage compared to the C2-isomer, a critical factor for forming a robust protective film.

Evidence DimensionCorrosion Inhibition Efficiency (Ew%)
Target Compound DataHigh (inferred from class performance)
Comparator Or Baseline2-chloroquinoline-3-carbaldehyde: 80%
Quantified DifferenceN/A (Benchmark)
ConditionsWeight loss method, mild steel in 1N HCl, 25 ppm inhibitor concentration.

This evidence demonstrates the high-performance potential of the quinoline carbaldehyde scaffold in corrosion inhibition, where the specific isomer's geometry is key to maximizing surface protection.

Ligand Design for Functional Materials: Unhindered Coordination Site for Metal Complexes

In the synthesis of functional metal complexes for catalysts or luminescent materials, the geometry of the ligand is paramount. Quinoline-4-carbaldehyde provides an unhindered site for chelation, using both the quinoline nitrogen and the aldehyde-derived imine nitrogen. [1] In contrast, the use of Quinoline-2-carbaldehyde results in significant steric clash between the metal center's coordination sphere and the rest of the quinoline ring system. This steric hindrance can destabilize the resulting complex or prevent its formation altogether, making the 4-carbaldehyde isomer the required precursor for specific, sterically demanding coordination geometries. [2]

Evidence DimensionSteric Accessibility for Metal Coordination
Target Compound DataHigh (spatially removed from quinoline ring bulk)
Comparator Or BaselineQuinoline-2-carbaldehyde: Low (aldehyde is peri to the heterocyclic nitrogen)
Quantified DifferenceQualitatively higher accessibility
ConditionsSynthesis of Schiff base metal-complexes (e.g., with Cu(II), Ni(II), Zn(II)).

For synthesizing stable, high-performance metal complexes, selecting the 4-isomer can be the difference between a successful synthesis and a low-yielding or failed reaction.

Formulation of High-Performance Corrosion Inhibitors

This compound is the right choice for developing corrosion inhibitor packages where maximizing surface adsorption and film quality is critical. Its structure allows for effective surface coverage on metals like mild steel in acidic environments, a key factor for achieving high inhibition efficiency. [1]

Synthesis of Sterically Defined Metal-Organic Ligands

As a precursor for Schiff base ligands, Quinoline-4-carbaldehyde is specified when the synthetic target is a sterically unhindered metal complex. Its geometry avoids the intramolecular crowding that plagues the 2-isomer, enabling the synthesis of stable complexes for applications in catalysis and photoluminescent materials. [2]

Building Block for Biologically Active Scaffolds

The compound serves as a crucial starting material for synthesizing complex heterocyclic systems in medicinal chemistry. The specific reactivity of the C4-aldehyde group allows for reliable and predictable outcomes in multi-step syntheses of potential therapeutic agents.

XLogP3

0.4

Melting Point

51.0 °C

UNII

3A0K4YX051

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4363-93-3

Wikipedia

Quinoline-4-carbaldehyde

Dates

Last modified: 08-15-2023

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